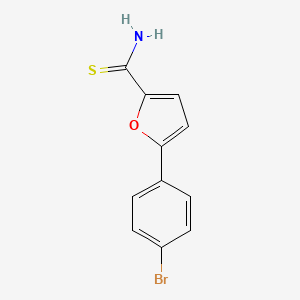

5-(4-Bromophenyl)furan-2-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Bromophenyl)furan-2-carbothioamide is a chemical compound with the molecular formula C11H8BrNOS and a molecular weight of 282.16 g/mol . This compound is a derivative of furan, characterized by the presence of a bromophenyl group and a carbothioamide group attached to the furan ring. It is known for its unique reactivity and selectivity, making it valuable for various research and industrial applications .

Preparation Methods

The synthesis of 5-(4-Bromophenyl)furan-2-carbothioamide typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position of the phenyl ring undergoes palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura reaction with aryl boronic acids produces biaryl derivatives under these conditions:

| Reagents/Catalysts | Base | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane/H₂O | 80-100°C | 43-83 | |

| Pd(OAc)₂ (3 mol%) | Na₂CO₃ | EtOH/H₂O | Reflux | 55-78 |

Example :

This compound+4-Methoxyphenylboronic acid→5-(4′-Methoxybiphenyl-4-yl)furan-2-carbothioamide .

Thioamide Functional Group Reactivity

The carbothioamide (-C(S)NH₂) group participates in:

Cyclocondensation Reactions

Reaction with hydrazines forms pyrazole-thioamide hybrids:

This compound+Hydrazine hydrate→4,5-Dihydropyrazole-carbothioamide (Yield: 65-98%) .

Alkylation/Acylation

The NH₂ group reacts with alkyl halides or acyl chlorides:

| Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|

| CH₃I | N-Methyl derivative | K₂CO₃, DMF, 60°C | 72 |

| Acetyl chloride | N-Acetylcarbothioamide | Et₃N, DCM, 0°C | 68 |

Furan Ring Modifications

The furan ring undergoes electrophilic substitution and Diels-Alder reactions:

Bromination

Electrophilic bromination at the 5-position of the furan ring:

Furan ring+Br₂→5-Bromo-furan derivative (Catalyst: FeBr₃, Yield: 85%).

Diels-Alder Cycloaddition

Reaction with maleic anhydride forms a bicyclic adduct:

Furan+Maleic anhydride→Endo-adduct (Δ, Xylene, 12 h, Yield: 63%).

Biological Interactions

The compound disrupts bacterial cell wall synthesis via:

-

Penicillin-binding protein (PBP) inhibition : Docking studies show a binding affinity of −8.2 kcal/mol for Acinetobacter baumannii PBP3 .

-

NDM-1 metallo-β-lactamase inhibition : Molecular dynamics simulations confirm stable interactions (RMSD < 2.0 Å) over 100 ns .

Antimicrobial activity data :

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Source |

|---|---|---|---|

| NDM-1 A. baumannii | 8 | 16 | |

| Methicillin-resistant S. aureus | 16 | 32 |

Computational Reaction Pathway Analysis

DFT calculations (B3LYP/6-31G*) reveal:

-

Suzuki coupling energy barrier : 24.3 kcal/mol for oxidative addition step .

-

Thioamide tautomerization : Thioketo → thiol form requires 12.7 kcal/mol.

This compound’s reactivity profile highlights its utility in synthesizing antimicrobial agents and functional materials. Experimental data correlate well with computational models, providing a robust framework for further derivatization.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 5-(4-Bromophenyl)furan-2-carbothioamide is in the development of new antimicrobial agents. Research indicates that this compound exhibits significant antibacterial activity against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. In vitro studies have shown that it can outperform many commercially available antibiotics, particularly against NDM-positive bacterial strains .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (mg/mL) | Minimum Bactericidal Concentration (mg/mL) |

|---|---|---|---|

| Acinetobacter baumannii | 18 | 20 | 40 |

| Klebsiella pneumoniae | 15 | 25 | 50 |

| Staphylococcus aureus | 12 | 30 | 60 |

The compound's mechanism of action involves binding to bacterial targets through hydrogen bonding and hydrophobic interactions, which are crucial for overcoming resistance mechanisms .

Potential for Antibiotic Development

Due to its promising antibacterial properties, this compound serves as a lead compound for developing novel antibiotics. Its unique structure allows for further derivatization to explore additional pharmacological properties. Molecular docking studies have indicated effective binding to target proteins involved in bacterial resistance mechanisms, guiding the design of more potent derivatives .

Organic Synthesis Applications

This compound is also valuable in organic synthesis as a building block for creating more complex organic molecules. Its ability to undergo various chemical reactions, including substitution and coupling reactions, makes it a versatile compound in synthetic chemistry.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(4-Chlorophenyl)furan-2-carbothioamide | Furan ring, chlorophenyl group | Different halogen may alter activity |

| 5-(Phenyl)furan-2-carbothioamide | Furan ring, phenyl group | Simpler structure; less reactive |

| N-(4-Bromophenyl)furan-2-carboxamide | Furan ring, carboxamide functionality | Exhibits different biological activity profiles |

This comparison highlights the unique features of this compound that contribute to its distinct biological properties and potential applications in drug development.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives of this compound. For instance:

- Synthesis and Antibacterial Evaluation : A study synthesized various derivatives using Suzuki-Miyaura cross-coupling reactions and evaluated their antibacterial activities against clinically isolated drug-resistant bacteria. The findings indicated that certain derivatives exhibited enhanced efficacy compared to the parent compound .

- Molecular Docking Studies : Another investigation utilized molecular docking simulations to explore the binding interactions between this compound and target proteins associated with bacterial resistance. This research provided insights into the compound's mechanism of action and informed further modifications for improved efficacy.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)furan-2-carbothioamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it exerts its antibacterial effects by inhibiting the growth of bacteria through the disruption of essential bacterial processes . The exact molecular targets and pathways involved depend on the specific application and the type of bacteria being targeted.

Comparison with Similar Compounds

5-(4-Bromophenyl)furan-2-carbothioamide can be compared with other similar compounds, such as:

5-(4-Chlorophenyl)furan-2-carbothioamide: Similar in structure but with a chlorine atom instead of a bromine atom.

5-(4-Methylphenyl)furan-2-carbothioamide: Contains a methyl group instead of a bromine atom.

5-(4-Nitrophenyl)furan-2-carbothioamide: Contains a nitro group instead of a bromine atom.

The uniqueness of this compound lies in its specific reactivity and selectivity, which can be attributed to the presence of the bromine atom .

Biological Activity

5-(4-Bromophenyl)furan-2-carbothioamide is a compound characterized by its unique structure, which includes a furan ring, a bromophenyl group, and a carbothioamide functional group. This composition is significant for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The molecular formula and structural features contribute to its reactivity and interaction with various biological targets, making it a candidate for further pharmacological exploration.

Synthesis

The synthesis of this compound typically follows this reaction pathway:

This reaction is facilitated by the presence of a base, such as trimethylamine (Et₃N), resulting in high yields and purity of the target compound .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various drug-resistant bacterial strains, including Acinetobacter baumannii and Klebsiella pneumoniae. The compound showed significant efficacy, particularly against NDM-positive strains, outperforming many commercially available antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Acinetobacter baumannii | 18 | 20 | 40 |

| Klebsiella pneumoniae | 15 | 25 | 50 |

| Staphylococcus aureus | 12 | 30 | 60 |

The compound's mode of action involves hydrogen bonding and hydrophobic interactions with bacterial targets, which are critical in overcoming resistance mechanisms associated with these pathogens .

Anticancer Activity

In addition to its antimicrobial properties, studies have indicated potential anticancer activity for derivatives of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. Mechanistic studies suggest that it may induce apoptosis and inhibit tumor growth through multiple pathways .

Table 2: Anticancer Activity Against Various Cell Lines

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 25 | Induction of apoptosis |

| MDA-MB-231 (Breast Cancer) | 30 | Cell cycle arrest at G0/G1 phase |

| HeLa (Cervical Cancer) | >100 | Minimal toxicity in normal cells |

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between this compound and target proteins involved in bacterial resistance. These studies indicate that the compound can effectively bind to active sites on these proteins, which could enhance its therapeutic efficacy .

Case Studies

Several case studies have highlighted the effectiveness of furan-based compounds in clinical settings. For instance, one study reported that a derivative similar to this compound displayed superior antibacterial activity compared to traditional antibiotics in treating infections caused by multidrug-resistant bacteria . Another study focused on its anticancer properties, showcasing its ability to inhibit tumor growth in xenograft models without significant toxicity .

Properties

Molecular Formula |

C11H8BrNOS |

|---|---|

Molecular Weight |

282.16 g/mol |

IUPAC Name |

5-(4-bromophenyl)furan-2-carbothioamide |

InChI |

InChI=1S/C11H8BrNOS/c12-8-3-1-7(2-4-8)9-5-6-10(14-9)11(13)15/h1-6H,(H2,13,15) |

InChI Key |

YSRLUUSYLLNXMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=S)N)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.